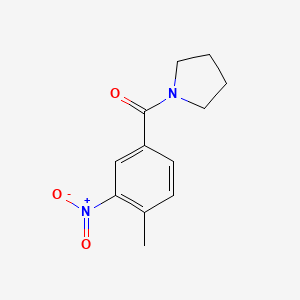

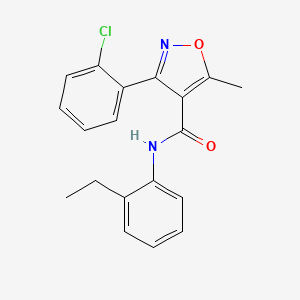

![molecular formula C28H24N2O B5524699 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of heterocyclic compounds known for their complex molecular structures and diverse chemical properties. These compounds often possess significant biological and chemical potential, making them of interest in various scientific fields.

Synthesis Analysis

The synthesis of compounds similar to "2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one" typically involves cyclization reactions, use of polyphosphoric acid, and characterizations by X-ray diffraction and NMR assignments, providing insights into their structural complexity and the conditions required for their formation (Sobarzo-Sánchez et al., 2006).

Molecular Structure Analysis

Structural parameters are often determined using DFT calculations, spectroscopic characterization (FT-IR, NMR, UV–Vis), and X-ray data comparison. These analyses reveal the optimized molecular structures, electronic interactions, and charge distributions, contributing to understanding the compound's molecular geometry and electronic properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Compounds in this class can participate in various chemical reactions, including photodehydrogenation, cyclization, and aromatic demethoxylation. These reactions demonstrate the compounds' reactivity and potential transformations, leading to derivatives with diverse chemical functionalities (Mortelmans & Binst, 1978).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the compound's molecular structure. Studies on similar compounds highlight the role of intermolecular interactions, such as hydrogen bonding and pi-stacking, in determining their physical state and stability (Cruz et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing electrophilic and nucleophilic attacks, are crucial for understanding the compound's behavior in chemical reactions. Insights into these properties can be gained through detailed studies involving DFT calculations, NBO analyses, and experimental observations (Wazzan et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, the condensation of quinolin-5-amine with different aldehydes leads to the formation of compounds like 10,10-dimethyl-7-(5-arylfuran-2-yl)-9,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(7H)-ones, showcasing its versatility in creating new chemical entities for further study (Kozlov & Tereshko, 2016).

Cytotoxic Activities

Research into similar structures has shown that derivatives of benzo[c]phenanthridine exhibit cytotoxic activities against various cancer cell lines, indicating the potential of 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one derivatives in oncological research. For example, derivatives like liriodenine have shown significant cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines, suggesting their potential in cancer treatment studies (Yang et al., 2008).

Luminescence Properties

Derivatives of 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one have been studied for their luminescence properties. For example, compounds like 4,5-diphenyl-7H-dibenzo[de,g]quinolin-7-one show aggregation-induced emission (AIE) characteristics, which could be useful in the development of optical and electronic materials, highlighting the potential of these derivatives in material science (Li et al., 2020).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties of related compounds has also been a significant area of application. Salts with julolidinyl electron donor groups, structurally related to 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, exhibit strong NLO responses, indicating the compound's potential utility in developing new materials with desirable photophysical properties (Coe et al., 2009).

Aggregation Phenomena

The aggregation behavior of heterocyclic salts derived from similar compounds has been investigated, providing insights into the photophysical properties of these molecules in solution. Such studies are essential for understanding the solubility and stability of these compounds, which can influence their applications in various scientific fields (Aracena et al., 2017).

Propiedades

IUPAC Name |

2,2-dimethyl-5-quinolin-2-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O/c1-28(2)15-20-25-19-9-5-3-7-17(19)11-13-22(25)30-27(26(20)24(31)16-28)23-14-12-18-8-4-6-10-21(18)29-23/h3-14,27,30H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUNPDYYODLDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6C=C5)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

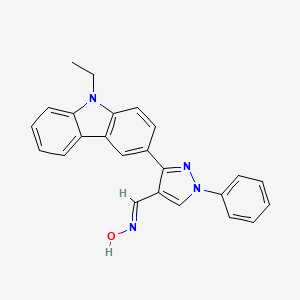

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

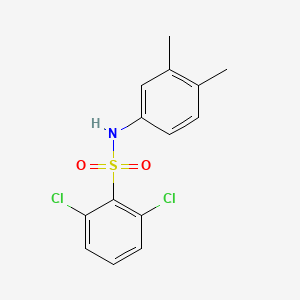

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

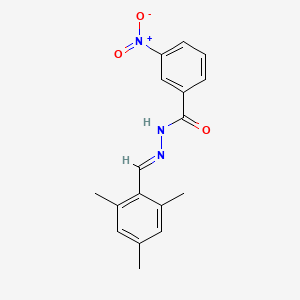

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)